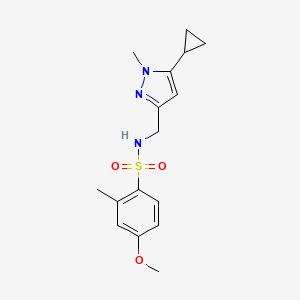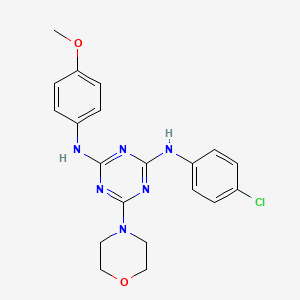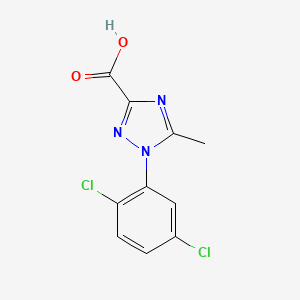
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity in Synthetic Chemistry
The reactivity of pyrazole derivatives, particularly those bearing a cyclopropyl group at the C3 position, has been explored in palladium-catalyzed direct arylations. These compounds have shown successful employment in regioselective C4-arylations without the decomposition of the cyclopropyl unit, demonstrating their utility in the synthesis of complex organic structures (Sidhom et al., 2018).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT (Pişkin et al., 2020).
COX-2 Inhibition for Anti-inflammatory Applications
Research into 1,5-diarylpyrazole derivatives, including those featuring benzenesulfonamide moieties, has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This research has led to the identification of celecoxib, a COX-2 inhibitor currently used in treating arthritis and other inflammatory conditions (Penning et al., 1997).
Anti-HIV and Antifungal Activities
Sulfonamide derivatives have been synthesized and evaluated for their anti-HIV and antifungal activities, highlighting the versatility of benzenesulfonamide compounds in addressing a range of infectious diseases. These studies have identified compounds with promising in vitro activities against HIV and various fungal pathogens (Zareef et al., 2007).
Antitumor and Antimicrobial Potentials
The synthesis of new benzenesulfonamide derivatives has been pursued for their potential antitumor and antimicrobial effects. These compounds have been tested against different cancer cell lines and microbial strains, showing significant activity in some cases, which suggests their potential for development into new therapeutic agents (Abbas et al., 2017).
Safety and Hazards
The safety information for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-8-14(22-3)6-7-16(11)23(20,21)17-10-13-9-15(12-4-5-12)19(2)18-13/h6-9,12,17H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKFCSQPAXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)


![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)




![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)
